![molecular formula C21H15ClN2O4 B12453013 2-{[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12453013.png)
2-{[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Chlorobenzamido)benzamido]benzoic acid is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzamido group attached to a benzamido group, which is further connected to a benzoic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
The synthesis of 2-[4-(4-chlorobenzamido)benzamido]benzoic acid typically involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC (dicyclohexylcarbodiimide) coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters . The key intermediate, methyl 2-(2-(4-chlorobenzamido)benzamido) alkanoates, is used for the preparation of dipeptide-coupled benzamides via azide and DCC coupling methods .
化学反应分析
2-[4-(4-Chlorobenzamido)benzamido]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamido group.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common reagents used in these reactions include DCC for coupling reactions and potassium hydroxide for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-[4-(4-Chlorobenzamido)benzamido]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[4-(4-chlorobenzamido)benzamido]benzoic acid involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in modulating various cellular processes, including cell proliferation and apoptosis . The compound’s binding to these receptors can influence their activity, leading to potential therapeutic effects.
相似化合物的比较
Similar compounds to 2-[4-(4-chlorobenzamido)benzamido]benzoic acid include other substituted benzamides and benzoic acid derivatives. For example:
N-Alkyl-2-(substitutedbenzamido)benzamides: These compounds have similar structural features and are used in similar applications.
Methyl 2-(2-(substitutedbenzamido)benzamido)alkanoates: These are key intermediates in the synthesis of dipeptide-coupled benzamides.
The uniqueness of 2-[4-(4-chlorobenzamido)benzamido]benzoic acid lies in its specific substitution pattern and its potential as a sigma-1 receptor ligand, which distinguishes it from other related compounds.
属性
分子式 |
C21H15ClN2O4 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
2-[[4-[(4-chlorobenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c22-15-9-5-13(6-10-15)19(25)23-16-11-7-14(8-12-16)20(26)24-18-4-2-1-3-17(18)21(27)28/h1-12H,(H,23,25)(H,24,26)(H,27,28) |
InChI 键 |
NGLGNHNJQPCNFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


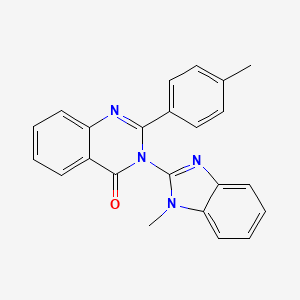
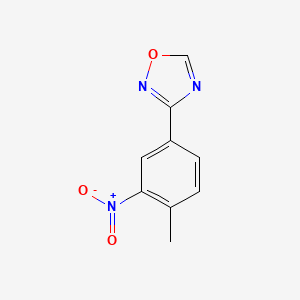
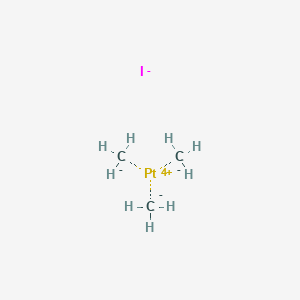
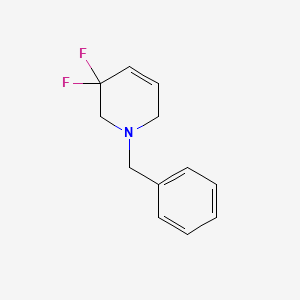
![2-Propenamide, N-[[(3-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B12452950.png)

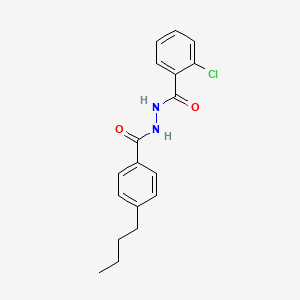

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium](/img/structure/B12452973.png)

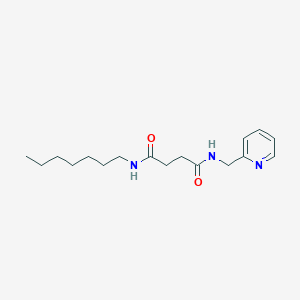
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12452985.png)
![N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12452998.png)

